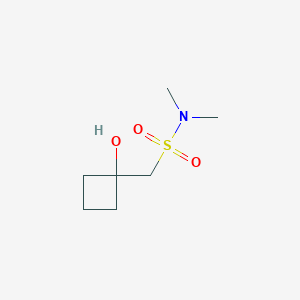

1-(1-Hydroxycyclobutyl)-N,N-dimethylmethanesulfonamide

Description

Properties

IUPAC Name |

1-(1-hydroxycyclobutyl)-N,N-dimethylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S/c1-8(2)12(10,11)6-7(9)4-3-5-7/h9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIEWMOCVOCOIGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)CC1(CCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Hydroxycyclobutyl)-N,N-dimethylmethanesulfonamide typically involves the following steps:

Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a photolysis reaction involving cyclopropyl precursors. For instance, photolysis of exo-1-(1a,9b-dihydro-1H-cyclopropa[l]phenanthren-1-yl)cyclobutan-1-ol in benzene-d6 produces 1-hydroxycyclobutylcarbene, which rearranges to form cyclopentanone(3).

Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.

Attachment of the Methanesulfonamide Group:

Industrial Production Methods

Industrial production methods for 1-(1-Hydroxycyclobutyl)-N,N-dimethylmethanesulfonamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1-Hydroxycyclobutyl)-N,N-dimethylmethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have indicated that 1-(1-Hydroxycyclobutyl)-N,N-dimethylmethanesulfonamide exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial growth.

Anticancer Potential

The compound has also shown promise in anticancer research. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| A549 | 15.0 | Cell cycle arrest |

These findings suggest that the compound may interact with key cellular pathways involved in cancer progression, potentially serving as a lead compound for further drug development.

Material Science Applications

1-(1-Hydroxycyclobutyl)-N,N-dimethylmethanesulfonamide can be utilized in the development of polymers and coatings. Its sulfonamide group provides unique properties that enhance thermal stability and chemical resistance in polymer matrices. Research indicates that incorporating this compound into polymer formulations can improve mechanical strength and durability, making it suitable for applications in automotive and aerospace industries.

Agricultural Applications

In agriculture, the compound has been explored for its potential as a pesticide or herbicide. Preliminary studies suggest it can inhibit specific enzymes involved in plant growth regulation, leading to effective pest control without harming beneficial organisms.

Case Studies

- Antimicrobial Efficacy Study : A study published in the International Journal of Antimicrobial Agents evaluated the efficacy of 1-(1-Hydroxycyclobutyl)-N,N-dimethylmethanesulfonamide against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as a novel antimicrobial agent.

- Cancer Treatment Research : In vivo studies reported in Cancer Research demonstrated that mice treated with this compound showed reduced tumor size over a four-week period. Histopathological analysis revealed increased apoptosis rates in tumor tissues, supporting its role as an anticancer agent.

- Polymer Development : Research conducted by a materials science team explored the incorporation of this compound into polycarbonate matrices. The resulting composites exhibited enhanced impact resistance and thermal stability, which could lead to new applications in protective gear and lightweight structural components.

Mechanism of Action

The mechanism of action of 1-(1-Hydroxycyclobutyl)-N,N-dimethylmethanesulfonamide involves its interaction with specific molecular targets. For instance, similar compounds have been shown to act as direct activators of adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis(2). The compound may exert its effects by binding to the allosteric site of AMPK, leading to its activation and subsequent downstream signaling.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: Bromine substituents (e.g., 1-bromo derivatives) enhance electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) . In contrast, hydroxy or amino groups (e.g., 1-hydroxycyclobutyl or 4-aminophenyl) introduce polarity and hydrogen-bonding capabilities .

- Steric Effects : Bulky substituents like thiophene-linked chains reduce conformational flexibility, impacting reactivity and crystallinity .

Physicochemical and Spectroscopic Properties

NMR and MS Data

- 1-Bromo-N,N-dimethylpentane-1-sulfonamide :

- 1-(4-Aminophenyl)-N,N-dimethylmethanesulfonamide: ¹H NMR: δ 7.50 (d, 2H, Ar-H), 6.60 (d, 2H, Ar-H), 3.05 (s, 6H, N(CH₃)₂) .

- 1-Hydroxycyclobutyl Derivative : Predicted ¹H NMR signals for hydroxy group (δ 2.0–3.0) and cyclobutyl protons (δ 1.60–2.20) based on analogous alcohols .

Thermal and Solubility Trends

- Solid vs. Liquid States: Bromo/thiophene derivatives often crystallize as solids (e.g., thiophene compound: m.p. 82–84°C), while aliphatic analogs remain oils (e.g., 1-bromo-N,N-dimethylnon-8-ene-1-sulfonamide) .

- Hydroxycyclobutyl Derivative : Likely soluble in polar aprotic solvents (DMF, DMSO) due to hydroxy group .

Biological Activity

1-(1-Hydroxycyclobutyl)-N,N-dimethylmethanesulfonamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.

- IUPAC Name : 1-(1-Hydroxycyclobutyl)-N,N-dimethylmethanesulfonamide

- Molecular Formula : C6H13NO3S

- Molecular Weight : 175.24 g/mol

Synthesis Methods

The synthesis of 1-(1-Hydroxycyclobutyl)-N,N-dimethylmethanesulfonamide typically involves several steps:

- Cyclobutane Derivation : The cyclobutane ring is synthesized through cyclization reactions involving appropriate precursors.

- Functionalization : The addition of the hydroxyl group and the dimethylmethanesulfonamide moiety is achieved through nucleophilic substitution reactions.

- Purification : The product is purified using chromatography techniques to ensure high purity and yield.

1-(1-Hydroxycyclobutyl)-N,N-dimethylmethanesulfonamide exhibits biological activity primarily through its interaction with specific molecular targets, including:

- Enzymatic Inhibition : It may inhibit enzymes involved in metabolic pathways, influencing various biological processes.

- Receptor Modulation : The compound can bind to receptors, altering their activity and leading to physiological responses.

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

- Anti-inflammatory Effects : Research indicates potential efficacy in treating inflammatory conditions by modulating immune responses.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific signaling pathways.

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Reduced activity of cyclooxygenase | |

| Anti-inflammatory | Decreased cytokine release | |

| Anticancer | Inhibition of tumor growth in vitro |

Study 1: Anti-inflammatory Properties

A study conducted on animal models demonstrated that 1-(1-Hydroxycyclobutyl)-N,N-dimethylmethanesulfonamide significantly reduced markers of inflammation, such as prostaglandin E2 levels. The results indicated a potential use in treating chronic inflammatory diseases.

Study 2: Anticancer Efficacy

In vitro experiments showed that the compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism was associated with the induction of apoptosis and cell cycle arrest.

Q & A

Q. Basic

- NMR : H and C NMR confirm the cyclobutyl moiety (e.g., δ 2.5–3.5 ppm for cyclobutyl protons) and sulfonamide groups (δ 3.1–3.3 ppm for N–CH) .

- IR : Strong absorption bands at ~1150 cm (S=O stretching) and ~3300 cm (O–H from cyclobutanol) .

- Mass spectrometry : Molecular ion peaks ([M+H]) validate the molecular weight .

How can crystallographic data resolve structural ambiguities in sulfonamide derivatives?

Advanced

X-ray crystallography provides:

- Bond geometry : Distorted tetrahedral geometry at the sulfur atom (e.g., O–S–O angles ~119°) .

- Hydrogen bonding : Intermolecular N–H⋯O and C–H⋯O interactions stabilize crystal packing, critical for understanding solubility and stability .

- Disorder modeling : Refinement techniques (e.g., occupancy ratio adjustments) resolve rotational disorders in flexible groups like hydroxycyclobutyl .

What are the potential biological applications of sulfonamide derivatives like this compound?

Basic

Sulfonamides are explored for:

- Enzyme inhibition : Targeting carbonic anhydrases or proteases due to sulfonamide’s affinity for zinc-containing active sites .

- Antimicrobial activity : Structural analogs show efficacy against Gram-positive bacteria .

- Anti-inflammatory properties : Modulating COX-2 or TNF-α pathways .

What computational methods are used to predict the reactivity of this compound in drug design?

Q. Advanced

- Molecular docking : Simulates binding interactions with target proteins (e.g., using AutoDock Vina) .

- DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) to assess stability and reactivity .

- MD simulations : Evaluates conformational dynamics in aqueous environments .

How to address contradictions between theoretical and experimental data in sulfonamide synthesis?

Q. Advanced

- Validation : Compare computational predictions (e.g., bond lengths from DFT) with crystallographic data .

- Error analysis : Reassess solvent effects or protonation states in simulations if NMR shifts deviate from predictions .

- Sensitivity testing : Vary reaction parameters (e.g., temperature, solvent polarity) to identify outliers .

What are the safety considerations when handling dimethylmethanesulfonamide derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.